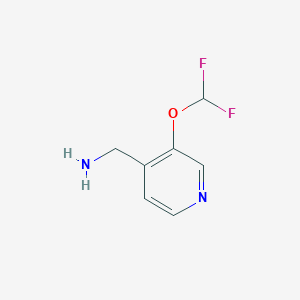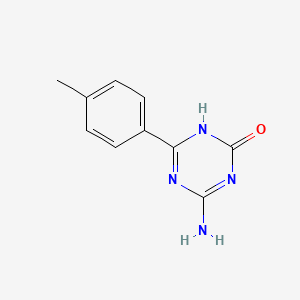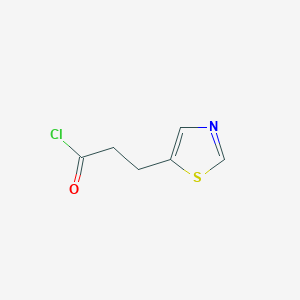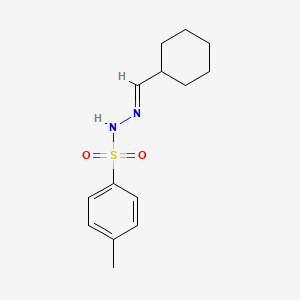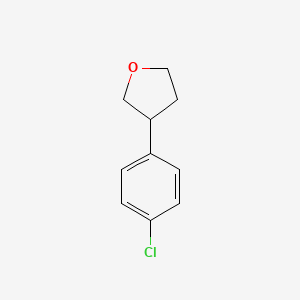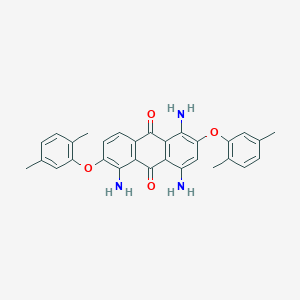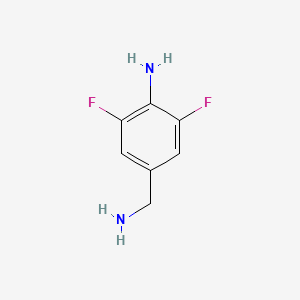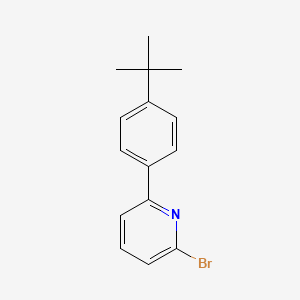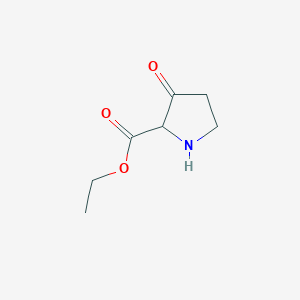
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracene, characterized by the presence of a methyl group and a tetrahydroanthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gas Phase Fixed Bed Oxidation Method: This method involves heating the precursor compound in a vaporization chamber and mixing it with air. The mixture is then passed through an oxidation chamber containing a vanadium pentoxide catalyst at approximately 389°C.
Liquid Phase Oxidation Method: The precursor compound is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.
Phthalic Anhydride Method: This method involves heating phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives.
Reduction: This compound can be reduced to form tetrahydro derivatives, which are useful intermediates in organic synthesis.
Substitution: It can undergo substitution reactions, such as halogenation and nitration, to form halogenated and nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular responses. It may also interact with DNA and proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the tetrahydro and methyl groups.
2-Methylanthraquinone: Similar but does not have the tetrahydro structure.
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione: Similar but has an additional methyl group.
Eigenschaften
CAS-Nummer |
29564-02-1 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-5,9H,6-8H2,1H3 |
InChI-Schlüssel |
WJCQJHNUBJYFBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



